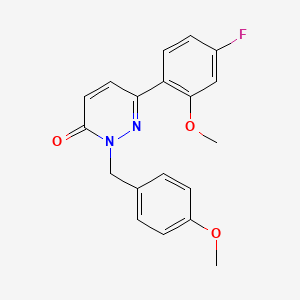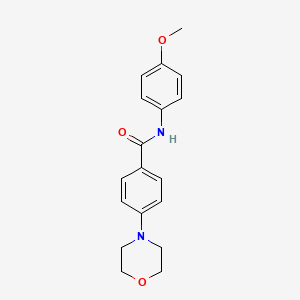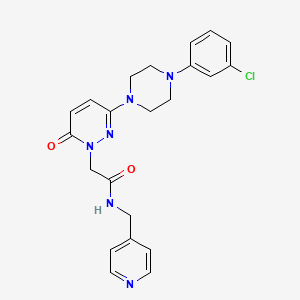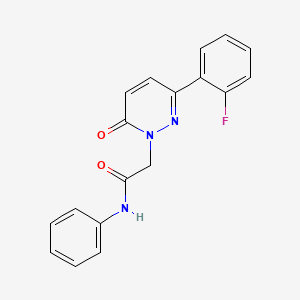
6-(4-fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one
Descripción general
Descripción
6-(4-fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)-3(2H)-pyridazinone is 340.12232057 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
Research has shown that derivatives of 6-(4-fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)-3(2H)-pyridazinone exhibit significant analgesic and anti-inflammatory activities. For instance, a study focused on synthesizing new Mannich bases of arylpyridazinones, which demonstrated promising analgesic and anti-inflammatory effects without causing gastric ulcerogenic effects compared to reference nonsteroidal anti-inflammatory drugs. This highlights the therapeutic potential of these compounds in managing pain and inflammation with reduced gastrointestinal side effects (Gökçe et al., 2005).
Vasorelaxant and Antiplatelet Activities
Another study synthesized new pyridazinone derivatives, starting from easily accessible alkyl furans, which were studied for their vasorelaxant and antiplatelet activities. This research identified silyl ethers and N,O-dibenzyl derivatives as the most active compounds, indicating the potential of these derivatives in cardiovascular therapeutic applications by promoting vasorelaxation and inhibiting platelet aggregation (Costas et al., 2010).
Antitubercular Activity
Pyridazinone derivatives have also been evaluated for their antitubercular activities against Mycobacterium tuberculosis. Among the synthesized compounds, certain derivatives emerged as lead compounds with significant antitubercular activity, offering a new avenue for tuberculosis treatment strategies (Husain et al., 2011).
Cardioactive Agents Development
The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a critical structural component of several cardio-active pyridazinone derivatives, some of which are in clinical use or have been tested in clinical trials. This review article emphasizes the importance of this chemical moiety in the development of new cardio-active agents, suggesting its pivotal role in therapeutic interventions for cardiovascular diseases (Imran & Abida, 2016).
Synthesis and Chemical Properties
A study on the synthesis, crystal structure, and spectroscopic studies of new pyridazinone derivatives provides insights into the chemical properties and stability of these compounds. Such research aids in understanding the molecular framework and potential modifications to enhance their therapeutic efficacy and selectivity (Kalai et al., 2021).
Propiedades
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-15-6-3-13(4-7-15)12-22-19(23)10-9-17(21-22)16-8-5-14(20)11-18(16)25-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVTJLXTVNCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4501105.png)
![3-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4501120.png)

![N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4501135.png)
![5-AMINO-1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B4501139.png)
![N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B4501142.png)
![2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4501149.png)
![3-{2-[(2,6-dichlorobenzyl)amino]-1-hydroxyethyl}phenol](/img/structure/B4501156.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501167.png)
![6,7-dimethyl-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B4501176.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4501188.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4501192.png)
